molecular formula C19H24N2O B10884884 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B10884884
M. Wt: 296.4 g/mol
InChI Key: QLYXZKMARWFLMN-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide is a propanamide derivative featuring a benzyl(methyl)amino group at the third carbon of the propane chain and a 3,5-dimethylphenyl substituent on the amide nitrogen. While direct data on this compound are absent in the provided evidence, structurally related compounds (e.g., N-(3,5-dimethylphenyl)propanamide derivatives) exhibit molecular weights ranging from 260–390 g/mol and melting points between 134–178°C, depending on substituents . The benzyl(methyl)amino group may enhance lipophilicity compared to hydroxyl or chlorophenyl analogs, influencing pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C19H24N2O/c1-15-11-16(2)13-18(12-15)20-19(22)9-10-21(3)14-17-7-5-4-6-8-17/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22)

InChI Key

QLYXZKMARWFLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN(C)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of the Amide Bond: The starting materials, 3,5-dimethylbenzoic acid and 3-[benzyl(methyl)amino]propan-1-ol, are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Oxidized amides and carboxylic acids

    Reduction: Reduced amides and amines

    Substitution: Substituted amides and benzyl derivatives

Scientific Research Applications

3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability : Analogs with aromatic substituents (e.g., 12c) exhibit higher melting points (>160°C) than aliphatic hybrids (e.g., 7c: 134°C), suggesting stronger intermolecular interactions in crystalline states .
  • Spectroscopic Features : The amide C=O stretch (~1680 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–7.5 ppm in ¹H NMR) are consistent across propanamide derivatives .

Biological Activity

3-[Benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide is a synthetic organic compound belonging to the class of benzamides. Its structure includes a propanamide backbone, a benzyl(methyl)amino group, and a 3,5-dimethylphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's unique structure contributes to its physicochemical properties, which may influence its biological activity. The presence of both the benzyl and dimethyl groups enhances its lipophilicity and may facilitate interactions with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their chemical structure. For example, the presence of specific substituents can enhance or diminish activity against particular targets.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
3-[Benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamideBenzyl(methyl)amino + 3,5-dimethylphenylPotential anticancer and antidepressant
N-benzyl-N-methylacetamideBenzyl + methyl + acetamideAnalgesic properties
4-(benzylamino)-2-methylbenzoic acidBenzylamino + carboxylic acidAnti-inflammatory
N-(4-methoxybenzyl)-N-methylacetamideMethoxy + benzyl + acetamideNeuroprotective

This table illustrates the diversity of activities among structurally similar compounds, highlighting the potential uniqueness of 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide.

Case Studies and Research Findings

  • Anticancer Activity : Research on benzamide derivatives has shown that certain compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism often involves modulation of apoptotic pathways through caspase activation.
  • Anticonvulsant Properties : A study involving N-benzyl 3-methoxypropionamides indicated significant anticonvulsant activity in mice, suggesting that similar structural features may confer comparable effects in 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide .

The precise mechanism by which 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating cellular pathways that lead to therapeutic outcomes.

Future Directions for Research

To fully understand the biological activity of 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide, further empirical studies are essential. These should focus on:

  • In vitro and in vivo studies to assess efficacy against specific disease models.
  • Mechanistic studies to elucidate pathways involved in its action.
  • Structure-activity relationship (SAR) analyses to refine and optimize the compound for enhanced therapeutic potential.

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